molecular formula C13H19BrN2O3 B596739 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline CAS No. 1305322-90-0

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Cat. No. B596739
CAS RN: 1305322-90-0
M. Wt: 331.21
InChI Key: IGJKOHOAQWXYTN-UHFFFAOYSA-N
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Description

The compound “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” is likely an organic compound containing a bromine atom, a tert-butyl group, a nitro group, and a propoxy group attached to an aniline (a benzene ring with an amino group). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, tert-butyl, nitro, and propoxy groups in separate reactions. Without specific literature or studies to reference, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the bromine, tert-butyl, nitro, and propoxy groups on the aniline ring. This arrangement would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating effects of the substituent groups (bromine, tert-butyl, nitro, and propoxy). For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the substituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

  • Synthesis of Brominated Compounds : A study by Churakov et al. (1994) detailed the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilines, which are closely related to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. These compounds were synthesized through selective reduction and bromination processes, indicating the compound's utility in creating specialized brominated molecules (Churakov et al., 1994).

  • Multi-Coupling Reagent : Auvray et al. (1985) described the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, reacting with various electrophiles to yield functionally diversified sulfones. This study demonstrates the potential of brominated compounds in facilitating complex organic syntheses (Auvray et al., 1985).

  • Preparation of Nitro Aromatic Ethers : Harikumar and Rajendran (2014) investigated the preparation of 1-butoxy-4-nitrobenzene using a brominated compound in a multi-site phase-transfer catalysis condition. This study is relevant for understanding the role of brominated compounds like 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).

  • Synthesis of Highly Strained Nitroxides : Zhurko et al. (2020) described the synthesis of highly strained nitroxides, a process potentially relevant to the manipulation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Their work involved the preparation of compounds via reaction with butyllithium, indicating the versatility of brominated compounds in creating stable nitroxides (Zhurko et al., 2020).

  • Catalysis and Synthesis : A study by Ratnikov et al. (2011) on dirhodium-catalyzed phenol and aniline oxidations highlighted the potential application of brominated compounds in catalysis, which could be relevant for the use of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in similar catalytic processes (Ratnikov et al., 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific safety data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial or research applications .

properties

IUPAC Name

4-bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKOHOAQWXYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716666
Record name 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

CAS RN

1305322-90-0
Record name 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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